molecular formula C19H19N7O6 B13407698 10-Oxaaminopterin CAS No. 57963-55-0

10-Oxaaminopterin

Cat. No.: B13407698
CAS No.: 57963-55-0
M. Wt: 441.4 g/mol
InChI Key: OXQRBFXBEFIQLR-UHFFFAOYSA-N
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Description

10-Oxaaminopterin is a synthetic derivative of folic acid, structurally modified to include an oxygen atom in place of a nitrogen atom in the pteridine ring. This compound is part of the antifolate class of drugs, which are known for their ability to inhibit the function of folic acid, a vital nutrient for cell division and growth.

Preparation Methods

The synthesis of 10-Oxaaminopterin typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pteridine derivatives.

    Reaction Conditions:

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

10-Oxaaminopterin undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-Oxaaminopterin has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of antifolate drugs.

    Biology: The compound is used in studies investigating the role of folic acid in cellular processes.

    Medicine: this compound is explored for its potential as an anticancer agent due to its ability to inhibit cell division.

    Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

10-Oxaaminopterin exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is required for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, this compound reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell division and growth.

Comparison with Similar Compounds

10-Oxaaminopterin is similar to other antifolate compounds such as methotrexate and aminopterin. it is unique due to the presence of an oxygen atom in the pteridine ring, which may affect its binding affinity and specificity for DHFR. Other similar compounds include:

    Methotrexate: A widely used antifolate drug with a similar mechanism of action.

    Aminopterin: An older antifolate compound that has been largely replaced by methotrexate due to its higher toxicity.

    Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.

Properties

CAS No.

57963-55-0

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methoxy]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26)

InChI Key

OXQRBFXBEFIQLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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